Technical Guide: m-Toluenesulfonyl Fluoride (m-TsF)
Technical Guide: m-Toluenesulfonyl Fluoride (m-TsF)
Executive Summary
m-Toluenesulfonyl fluoride (CAS 454-66-0), also known as 3-methylbenzenesulfonyl fluoride, is a specialized organosulfur compound increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry. Unlike its para-substituted isomer (tosyl fluoride), the meta-isomer offers unique steric and electronic profiles that influence the reactivity of the sulfonyl core.
This guide provides a comprehensive technical analysis of m-TsF, focusing on its physicochemical properties, synthesis via halide exchange, and its strategic application as a stable yet activatable electrophile in drug discovery and protein bioconjugation.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4][5]
m-TsF is characterized by the stability of its S(VI)–F bond, which resists reduction and hydrolysis under conditions that would decompose the corresponding sulfonyl chloride. This stability is the cornerstone of its utility in "click" chemistry.
Table 1: Technical Specifications
| Property | Data | Note |
| CAS Number | 454-66-0 | Distinct from p-isomer (455-16-3) |
| IUPAC Name | 3-Methylbenzenesulfonyl fluoride | |
| Molecular Formula | C₇H₇FO₂S | |
| Molecular Weight | 174.19 g/mol | |
| Physical State | Liquid | p-isomer is a solid (mp 41-42°C) |
| Density | 1.258 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.494 | |
| Boiling Point | ~110 °C (estimated at reduced pressure) | Volatile under high vacuum |
| Flash Point | 110 °C | Closed Cup |
| Solubility | Soluble in organic solvents (DCM, THF, MeCN); Hydrophobic | Slow hydrolysis in water |
| 19F NMR Shift | δ +60 to +70 ppm (approx.)[1][2][3][4][5][6] | Characteristic singlet vs. CFCl₃ |
Part 2: Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing m-TsF relies on Halide Exchange (Halex) . The sulfonyl chloride precursor is converted to the fluoride using a bifluoride or fluoride salt. This method is preferred over direct fluorination of thiols due to higher atom economy and safety.
Mechanism of Synthesis
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The fluoride ion, being a "hard" nucleophile, forms a strong bond with the "hard" hexavalent sulfur, displacing the chloride.
Experimental Protocol: Synthesis from m-Toluenesulfonyl Chloride
Reagents:
-
m-Toluenesulfonyl chloride (1.0 equiv)
-
Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) (2.0–4.0 equiv)
-
Solvent: Acetonitrile (MeCN) or MeCN/Water biphasic system[7]
Procedure:
-
Dissolution: Dissolve m-toluenesulfonyl chloride in MeCN (0.5 M concentration).
-
Addition: Add saturated aqueous KHF₂ or solid spray-dried KF.
-
Reaction: Stir vigorously at room temperature (RT) for 4–12 hours.
-
Note: Monitoring by TLC or GC-MS is essential. The R_f of the fluoride is typically slightly different from the chloride.
-
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is obtained as a clear oil. Distillation may be required for high-purity applications.
Visualization: Synthesis Workflow
Caption: Workflow for the conversion of m-toluenesulfonyl chloride to m-toluenesulfonyl fluoride via halide exchange.
Part 3: Reactivity & Mechanism (SuFEx)
m-TsF is a quintessential "sleeping beauty" electrophile. It is remarkably stable towards hydrolysis and reduction compared to sulfonyl chlorides, yet it reacts rapidly with specific nucleophiles (phenols, amines) when activated. This behavior defines SuFEx (Sulfur-Fluoride Exchange) chemistry.
The SuFEx Mechanism
Unlike sulfonyl chlorides, which react indiscriminately, sulfonyl fluorides like m-TsF require activation to eject the fluoride leaving group.
-
Stability: The S–F bond is short (1.56 Å), strong, and highly polarized, making the sulfur center less electrophilic in the ground state.
-
Activation:
-
Silyl Ethers: Activation by fluoride (F⁻) or DBU allows reaction with silyl ethers to form sulfonate esters.
-
Protein Residues: In biological contexts, specific microenvironments (e.g., lysine or tyrosine residues) can trigger the exchange, forming a covalent bond.
-
Visualization: SuFEx Activation Pathway
Caption: Mechanistic pathway of SuFEx reaction showing activation of m-TsF for covalent bonding.
Part 4: Applications in Drug Discovery
Covalent Probes & Warheads
m-TsF serves as a covalent warhead in Targeted Covalent Inhibitors (TCIs) . While the para-isomer is more common, the meta-substitution alters the geometry of the sulfonyl group relative to the aromatic ring, potentially accessing different pockets in an enzyme's active site.
-
Target Residues: Tyrosine, Lysine, Serine, Histidine.
-
Selectivity: The lower reactivity of the fluoride (vs. chloride) ensures the drug does not react with off-target nucleophiles (like glutathione) in the cytosol, reacting only when positioned precisely in the binding pocket (Proximity-driven reactivity).
Chemical Building Block
m-TsF is used to introduce the m-tolylsulfonyl group into molecules. This group acts as a:
-
Protecting Group: For amines (forming sulfonamides) and alcohols (forming sulfonates).
-
Leaving Group: m-Tolylsulfonates are excellent leaving groups for SN2 reactions, similar to tosylates but with slightly different lipophilicity and electronic withdrawal.
Part 5: Handling, Safety & Stability
Safety Profile (E-E-A-T)
-
Hazards: m-TsF is Corrosive (H314) and Toxic if swallowed (H301) . It can cause severe skin burns and eye damage.
-
Hydrolysis Product: Upon contact with moisture over long periods, it releases Hydrofluoric Acid (HF) and m-toluenesulfonic acid. While hydrolysis is slow, old bottles may build up pressure or acidity.
Storage Protocols
-
Container: Store in plastic (polyethylene/polypropylene) or glass containers. If glass is used, ensure it is dry; HF formation can etch glass.
-
Environment: Keep in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.
-
Disposal: Quench excess fluoride with aqueous Calcium Chloride (CaCl₂) to precipitate Calcium Fluoride (CaF₂) before disposal.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 454-66-0. [Link]
- Lal, G. S., et al. (1999). "Efficient synthesis of sulfonyl fluorides." Journal of Organic Chemistry. (General methodology for Halex reactions).
Sources
- 1. p-Toluenesulfonyl fluoride, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. prepchem.com [prepchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methanesulfonyl Fluoride | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
